

# Tas-117: A Technical Guide to a Pan-Akt Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tas-117

Cat. No.: B611162

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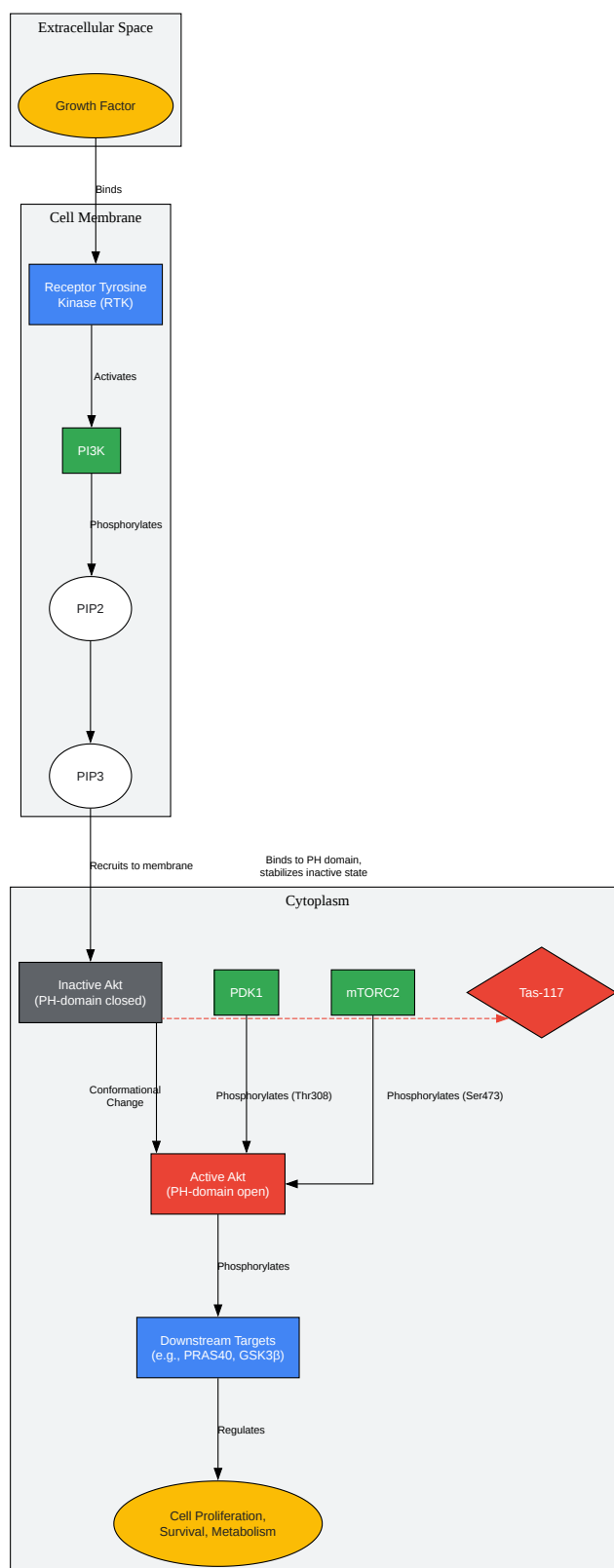
For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Tas-117**, also known as Pifusertib, is a potent and selective, orally bioavailable, allosteric pan-Akt inhibitor that has been investigated for the treatment of various solid tumors. By binding to a pocket in the pleckstrin homology (PH) domain of Akt, **Tas-117** locks the kinase in an inactive conformation, preventing its recruitment to the cell membrane and subsequent activation. This mechanism of action effectively blocks downstream signaling through the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metabolism. This technical guide provides a comprehensive overview of **Tas-117**, including its mechanism of action, preclinical and clinical data, and detailed protocols for key experimental assays relevant to its evaluation.

## Mechanism of Action

**Tas-117** is a non-ATP competitive inhibitor that selectively targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1] Its allosteric mechanism of action confers a high degree of selectivity for Akt over other kinases.[2] By preventing the conformational changes required for Akt activation, **Tas-117** effectively inhibits the phosphorylation of a multitude of downstream substrates, including Proline-Rich Akt Substrate of 40 kDa (PRAS40), a key event in the suppression of the PI3K/Akt/mTOR signaling pathway.[2][3]



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**Figure 1: Tas-117 Mechanism of Action in the PI3K/Akt Signaling Pathway.**

## Quantitative Data

### In Vitro Kinase Inhibitory Activity

**Tas-117** demonstrates potent and selective inhibition of all three Akt isoforms.

Target	IC50 (nM)
Akt1	4.8
Akt2	1.6
Akt3	44
Data from a non-peer-reviewed source.[4]	

### Clinical Efficacy in Solid Tumors

**Tas-117** has been evaluated in Phase I and II clinical trials in patients with advanced solid tumors.

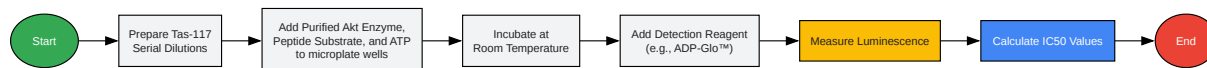
Trial Phase	Cancer Type	Dosing Regimen	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
Phase II	Advanced Solid Tumors with PI3K/Akt mutations	16 mg daily (GI cancers) or 24 mg 4 days on/3 days off (non-GI cancers)	8%	23%	1.4 months	4.8 months
Phase I	Advanced Solid Tumors	Dose escalation (up to 32 mg/day)	-	61.5% (PIK3CA-mutated endometrial cancer), 80.0% (AKT-altered endometrial cancer), 37.5% (ovarian clear cell carcinoma)	-	-

[\[5\]](#)

## Experimental Protocols

### Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the in vitro inhibitory activity of **Tas-117** against purified Akt kinases, based on common methodologies for allosteric inhibitors.



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**Figure 2:** General workflow for a biochemical kinase inhibition assay.

#### Materials:

- Purified, active Akt1, Akt2, or Akt3 enzyme
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT)
- Specific peptide substrate for Akt
- ATP
- **Tas-117**
- ADP-Glo™ Kinase Assay kit (or similar)
- 384-well white opaque microplates
- Plate-reading luminometer

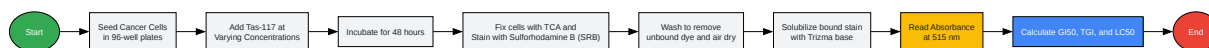
#### Procedure:

- **Compound Preparation:** Prepare a serial dilution of **Tas-117** in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- **Reaction Setup:** In a 384-well plate, add the diluted **Tas-117** or vehicle control. Add the purified Akt enzyme and peptide substrate solution. Initiate the kinase reaction by adding ATP.

- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Signal Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measurement: Measure the luminescence using a plate-reading luminometer.
- Data Analysis: Calculate the percent inhibition for each **Tas-117** concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[6]

## Cell Viability/Growth Inhibition Assay (NCI-60 Sulforhodamine B Protocol)

This protocol describes the methodology used in the National Cancer Institute's 60 human tumor cell line (NCI-60) screen to determine the growth inhibitory effects of compounds.



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- To cite this document: BenchChem. [Tas-117: A Technical Guide to a Pan-Akt Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611162#tas-117-as-a-pan-akt-inhibitor]

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